molecular formula C21H23N3O3S2 B2428222 N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683259-34-9

N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2428222
CAS No.: 683259-34-9
M. Wt: 429.55
InChI Key: PUIPZVQHUKXGFU-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide derivatives have demonstrated significant potential as anticancer agents. For example, indapamide derivatives, synthesized from a similar compound, showed high proapoptotic activity against melanoma cell lines, indicating their effectiveness in cancer treatment (Yılmaz et al., 2015). Additionally, other derivatives have exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting a broad spectrum of potential therapeutic applications in oncology (Ravinaik et al., 2021).

Antibacterial and Antifungal Properties

Certain derivatives of this compound have been found to possess valuable antibacterial and antifungal properties. This includes the efficacy against both Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans, highlighting their potential use in treating various infectious diseases (Aziz‐ur‐Rehman et al., 2017).

Enzyme Inhibition

These compounds have shown significant activity as enzyme inhibitors. Research indicates their inhibitory potential against enzymes like α-glucosidase and acetylcholinesterase, suggesting their potential therapeutic applications in conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).

Electrophysiological Activity

Some N-substituted benzamide derivatives related to this compound have demonstrated significant cardiac electrophysiological activity. This suggests potential applications in the development of new treatments for cardiac arrhythmias (Morgan et al., 1990).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, similar in structure, have been synthesized and investigated for their gelation behavior. This research is significant in materials science, particularly in the development of new supramolecular materials with potential applications in drug delivery systems (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-9-11-24(12-10-14)29(26,27)17-6-4-16(5-7-17)20(25)23-21-22-18-8-3-15(2)13-19(18)28-21/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPZVQHUKXGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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